molecular formula C11H16N2O B11795387 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine

Cat. No.: B11795387
M. Wt: 192.26 g/mol
InChI Key: BVLGJAFQOKRPCE-UHFFFAOYSA-N
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Description

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 3-position and a methoxy group attached to a 1-methylcyclobutyl moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylcyclobutyl group enhances its stability and may improve its interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-[(1-methylcyclobutyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-11(5-2-6-11)8-14-10-4-3-9(12)7-13-10/h3-4,7H,2,5-6,8,12H2,1H3

InChI Key

BVLGJAFQOKRPCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)COC2=NC=C(C=C2)N

Origin of Product

United States

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